molecular formula C11H13NO4 B13636539 2-(3-Nitrophenoxy)cyclopentan-1-ol

2-(3-Nitrophenoxy)cyclopentan-1-ol

Cat. No.: B13636539
M. Wt: 223.22 g/mol
InChI Key: DILHHWUESATYNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-(3-Nitrophenoxy)cyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with 3-nitrophenol in the presence of a base to form the desired product . The reaction conditions typically include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

2-(3-Nitrophenoxy)cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the cyclopentanol ring can be oxidized to form a ketone or carboxylic acid derivative. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The nitro group in the 3-nitrophenoxy moiety can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of ethers, esters, or other derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield cyclopentanone derivatives, while reduction of the nitro group may produce amino-substituted compounds.

Scientific Research Applications

2-(3-Nitrophenoxy)cyclopentan-1-ol has several scientific research applications, including:

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology. It may be used to investigate the effects of nitro and phenoxy groups on biological systems.

    Medicine: Research into the medicinal properties of this compound could lead to the development of new drugs or therapeutic agents. Its structural features may provide insights into the design of molecules with specific biological activities.

    Industry: In industrial applications, this compound can be used as an intermediate in the production of various chemicals and materials. Its reactivity and versatility make it valuable for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenoxy)cyclopentan-1-ol depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The nitro group can undergo reduction to form reactive intermediates, which may then interact with cellular components. The phenoxy group may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

2-(3-Nitrophenoxy)cyclopentan-1-ol can be compared with other similar compounds, such as:

    2-(4-Nitrophenoxy)cyclopentan-1-ol: This compound has a similar structure but with the nitro group in the para position. The positional isomerism can lead to differences in reactivity and biological activity.

    2-(3-Nitrophenoxy)cyclohexanol: This compound features a cyclohexanol ring instead of a cyclopentanol ring. The additional carbon in the ring can affect the compound’s chemical and physical properties.

    2-(3-Aminophenoxy)cyclopentan-1-ol: This compound has an amino group instead of a nitro group

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which provides a distinct set of properties and reactivity patterns.

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

2-(3-nitrophenoxy)cyclopentan-1-ol

InChI

InChI=1S/C11H13NO4/c13-10-5-2-6-11(10)16-9-4-1-3-8(7-9)12(14)15/h1,3-4,7,10-11,13H,2,5-6H2

InChI Key

DILHHWUESATYNX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)OC2=CC=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.